molecular formula C25H26N2O4 B303977 N-[2-(2-furyl)-1-({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide

N-[2-(2-furyl)-1-({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide

カタログ番号 B303977
分子量: 418.5 g/mol
InChIキー: DHNBIESSXINVPW-JWGURIENSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(2-furyl)-1-({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide, commonly known as Fruquintinib, is a small molecule inhibitor of vascular endothelial growth factor receptor (VEGFR). It was developed by Hutchison MediPharma and is currently undergoing clinical trials for the treatment of various cancers, including colorectal, gastric, and lung cancer.

作用機序

Fruquintinib selectively binds to the ATP-binding site of N-[2-(2-furyl)-1-({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide-1, this compound-2, and this compound-3, thereby inhibiting their activation and downstream signaling pathways. This results in the inhibition of angiogenesis and tumor growth.
Biochemical and Physiological Effects:
Fruquintinib has been shown to inhibit tumor growth and angiogenesis in preclinical studies. It also has a favorable pharmacokinetic profile, with a long half-life and low clearance rate. Fruquintinib has been shown to be well-tolerated in clinical trials, with manageable side effects.

実験室実験の利点と制限

Fruquintinib has several advantages for lab experiments, including its selectivity for N-[2-(2-furyl)-1-({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamides and its favorable pharmacokinetic profile. However, its high cost and limited availability may be a limitation for some researchers.

将来の方向性

There are several future directions for the research and development of Fruquintinib. These include exploring its potential for combination therapy with other anti-cancer agents, investigating its efficacy in different types of cancer, and developing novel formulations to improve its bioavailability and efficacy. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential biomarkers for patient selection.

合成法

Fruquintinib is synthesized using a multi-step process involving the reaction of 3,4-dimethylbenzoyl chloride with 2-furanylcarbinol to obtain 3,4-dimethylbenzoyl-2-furylmethanol. This intermediate is then reacted with N-(2-(2-methoxyphenyl)ethyl)glycine to obtain N-(2-(2-methoxyphenyl)ethyl)-3,4-dimethylbenzamide-2-furylmethanol. The final step involves the reaction of this intermediate with acetic anhydride and triethylamine to obtain Fruquintinib.

科学的研究の応用

Fruquintinib has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various cancers. It has been shown to inhibit tumor growth and angiogenesis by blocking the N-[2-(2-furyl)-1-({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide pathway, which is essential for the development and growth of blood vessels in tumors.

特性

分子式

C25H26N2O4

分子量

418.5 g/mol

IUPAC名

N-[(Z)-1-(furan-2-yl)-3-[2-(2-methoxyphenyl)ethylamino]-3-oxoprop-1-en-2-yl]-3,4-dimethylbenzamide

InChI

InChI=1S/C25H26N2O4/c1-17-10-11-20(15-18(17)2)24(28)27-22(16-21-8-6-14-31-21)25(29)26-13-12-19-7-4-5-9-23(19)30-3/h4-11,14-16H,12-13H2,1-3H3,(H,26,29)(H,27,28)/b22-16-

InChIキー

DHNBIESSXINVPW-JWGURIENSA-N

異性体SMILES

CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)NCCC3=CC=CC=C3OC)C

SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCCC3=CC=CC=C3OC)C

正規SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCCC3=CC=CC=C3OC)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。